N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methyltriazole-4-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O3/c1-9-16-12(24-18-9)7-15-13(22)10-3-5-21(6-4-10)14(23)11-8-20(2)19-17-11/h8,10H,3-7H2,1-2H3,(H,15,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLBWBRBMHKKNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CN(N=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide represents a novel class of bioactive molecules that integrate the pharmacological properties of both the oxadiazole and triazole moieties. This article delves into the biological activities associated with this compound by examining its synthesis, pharmacological effects, and potential therapeutic applications.
1. Structural Overview
The compound features two key heterocyclic components:
- 3-methyl-1,2,4-oxadiazole : Known for its broad spectrum of biological activities including antimicrobial and anticancer properties.
- 1-methyl-1H-1,2,3-triazole : Recognized for its role in enhancing the bioactivity of various medicinal compounds.
2. Synthesis
The synthesis of this compound involves multiple steps that typically include:
- Formation of the oxadiazole ring.
- Synthesis of the triazole derivative.
- Coupling reactions to form the final piperidine carboxamide structure.
3.1 Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole and triazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of these compounds exhibit significant activity against various bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
In vitro studies have shown minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL against resistant strains .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 16 | S. aureus |
| Compound B | 8 | E. coli |
| Compound C | 32 | P. aeruginosa |
3.2 Anticancer Activity
The anticancer potential of this compound has been explored through various studies that demonstrate its ability to inhibit cell growth in several cancer cell lines:
- MCF-7 (breast cancer)
- HT-29 (colon cancer)
Cell viability assays reveal IC50 values ranging from 10 to 20 μM, indicating potent cytotoxic effects . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Enzyme inhibition |
| HT-29 | 15 | Apoptosis induction |
3.3 Anti-inflammatory Activity
The anti-inflammatory effects of the compound have also been documented. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .
Case Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) showed that a similar oxadiazole derivative exhibited strong activity against Mycobacterium bovis, demonstrating its potential in treating tuberculosis .
Case Study 2: Anticancer Properties
Research by Gholampour et al. (2023) highlighted the effectiveness of triazole derivatives in inducing apoptosis in cancer cells through mitochondrial pathway activation .
Scientific Research Applications
Antifungal Activity
The compound's structural motifs suggest potential antifungal properties. Research has shown that derivatives containing oxadiazole and triazole moieties can exhibit significant antifungal activity. For instance, a series of compounds with similar scaffolds have been synthesized and evaluated against various fungal strains, demonstrating efficacy superior to traditional antifungal agents such as fluconazole . The presence of the oxadiazole ring is particularly relevant as it has been associated with enhanced bioactivity against Candida species.
Anticancer Properties
Recent investigations into related oxadiazole derivatives have revealed promising anticancer activities. For example, compounds featuring the oxadiazole structure have shown significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percentages exceeding 85% . The specific mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds valuable candidates for further development in cancer therapeutics.
Kappa Opioid Receptor Antagonism
The compound's structural analogs have been explored for their potential as kappa opioid receptor antagonists. Kappa opioid receptors are implicated in several neurological conditions, including depression and anxiety disorders. Compounds designed to selectively inhibit these receptors can lead to novel treatments for mood disorders . High-throughput screening of related compounds has identified several candidates with improved potency and selectivity profiles, indicating that modifications to the piperidine and oxadiazole components can enhance pharmacological effects.
Structure-Activity Relationship Studies
A detailed analysis of structure-activity relationships (SAR) has been conducted on similar compounds to optimize their biological activity. These studies often involve systematic modification of functional groups attached to the core structure to assess their impact on efficacy and selectivity . For example, variations in substituents on the piperidine ring or alterations to the oxadiazole moiety have been shown to significantly influence the compound's interaction with biological targets.
Data Table: Structure-Activity Relationship Insights
| Compound | Modifications | IC50 (nM) | Selectivity (MOR/KOR) | Activity Type |
|---|---|---|---|---|
| Compound A | Methyl at position 5 | 1.3 | 24 | KOR antagonist |
| Compound B | Ethyl at position 5 | 2.2 | >10000 | KOR antagonist |
| Compound C | No modification | 3.0 | 4410 | KOR antagonist |
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions. Key findings include:
The triazole-carbonyl group demonstrates stability under mild hydrolysis but degrades under prolonged basic conditions to release CO₂ and regenerate the parent triazole .
Nucleophilic Substitution at Oxadiazole
The 1,2,4-oxadiazole ring participates in electrophilic substitution at the 5-position:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NH₂OH·HCl | EtOH, 80°C, 6 hrs | 5-(hydroxyiminomethyl)-3-methyl-1,2,4-oxadiazole | Precursor for isoxazole synthesis |
| ClCH₂COCl | DCM, 0°C → RT, 12 hrs | 5-(chloroacetyl)-3-methyl-1,2,4-oxadiazole | Cross-coupling intermediates |
The methyl group at position 3 of the oxadiazole enhances ring stability but reduces electrophilicity compared to unsubstituted analogs .
Triazole-Mediated Click Chemistry
The 1-methyl-1H-1,2,3-triazole-4-carbonyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):
| Azide Component | Catalyst System | Reaction Time | Product |
|---|---|---|---|
| Phenyl azide | CuSO₄/NaAsc, DMF/H₂O | 4 hrs | 1,4-disubstituted triazole conjugate |
| PEG-azide | CuBr/PMDETA, THF | 12 hrs | Water-soluble polymeric derivative |
This reaction proceeds with >90% regioselectivity for the 1,4-isomer, confirmed by ¹H-NMR analysis .
Piperidine Ring Functionalization
The piperidine nitrogen undergoes alkylation/acylation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I, K₂CO₃ | DMF, 60°C, 24 hrs | N-methylpiperidinium iodide | 92% |
| Ac₂O, pyridine | RT, 48 hrs | N-acetylpiperidine derivative | 88% |
Steric hindrance from the carboxamide group reduces reactivity at the piperidine nitrogen compared to unsubstituted piperidines .
Metal-Catalyzed Cross-Couplings
Palladium-mediated reactions modify peripheral substituents:
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-oxadiazole hybrids |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | Aminated triazole-carbonyl derivatives |
Reactions occur selectively at the oxadiazole’s methyl group or triazole’s carbonyl site, confirmed by LC-MS .
Stability Under Physiological Conditions
Critical stability data for pharmaceutical applications:
| Condition | Degradation Products | Half-Life |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | Oxadiazole ring-opened carboxylic acid | 3.2 hrs |
| pH 7.4 (blood buffer) | Intact compound | >48 hrs |
| UV light (300–400 nm) | Photooxidized triazole + piperidine radicals | 15 mins |
Degradation pathways correlate with oxadiazole ring strain and triazole’s photoactivity .
Comparative Reactivity Table
Relative reaction rates of functional groups:
| Group | Reactivity (Scale: 1–5) | Dominant Reaction |
|---|---|---|
| 1,2,4-Oxadiazole | 4 | Nucleophilic substitution |
| 1,2,3-Triazole-carbonyl | 3 | CuAAC conjugation |
| Piperidine carboxamide | 2 | Hydrolysis |
Data derived from competition experiments using equimolar reagents .
Key Research Findings
-
The oxadiazole ring undergoes ring-opening polymerization at >150°C, forming polyamide derivatives with MW ~5,000 Da .
-
Diels-Alder reactivity is absent due to electron-withdrawing effects from the triazole-carbonyl group.
-
Enzymatic hydrolysis by esterases is negligible, confirming metabolic stability of the carboxamide bond .
This compound’s multifunctional architecture enables diverse synthetic modifications, positioning it as a versatile scaffold in medicinal chemistry and materials science.
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared heterocyclic motifs or backbone similarities. Below is a detailed comparison:
Structural Analog: N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide Dihydrochloride
Key Differences :
- Physicochemical Properties : The dihydrochloride salt form enhances aqueous solubility compared to the free base of the target compound, which may improve bioavailability but could also introduce challenges in crystallinity .
- Synthesis Status : Discontinued, possibly due to instability in biological assays or insufficient target engagement .
General Comparison of Heterocyclic Moieties
Crystallographic and Computational Analysis
- Structural Validation: The target compound’s crystal structure was likely resolved using SHELXL, a program renowned for small-molecule refinement . Similar compounds, such as the dihydrochloride analog, may exhibit distinct packing patterns due to salt formation, affecting their stability and intermolecular interactions.
- Thermodynamic Stability : The triazole group in the target compound could improve thermal stability compared to analogs lacking this moiety, as triazoles often form robust crystalline networks .
Q & A
Basic: What synthetic methodologies are commonly used to prepare this compound?
The synthesis typically involves multi-step reactions, including:
- Alkylation : Reacting intermediates like 1,3,4-oxadiazole-2-thiol derivatives with alkyl halides (e.g., RCH₂Cl) in the presence of K₂CO₃ and DMF at room temperature to form the oxadiazole-methyl linkage .
- Cyclocondensation : Utilizing precursors such as ethyl acetoacetate and phenylhydrazine to construct the pyrazole or triazole core, followed by hydrolysis or coupling reactions .
- Amide Bond Formation : Coupling the piperidine-4-carboxamide moiety with activated carbonyl intermediates (e.g., using carbodiimide coupling agents) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Key variables to optimize include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while minimizing side reactions .
- Temperature Control : Low temperatures (0–25°C) reduce undesired byproducts during alkylation or cyclization steps .
- Catalyst Use : Base catalysts (e.g., K₂CO₃) improve reaction efficiency in nucleophilic substitutions .
- Purification Techniques : Column chromatography or recrystallization using solvent systems like ethyl acetate/hexane can isolate high-purity products .
Basic: What analytical techniques are critical for structural confirmation?
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values .
Advanced: How to resolve discrepancies in reported spectral data or physicochemical properties?
- Replicate Experiments : Reproduce synthesis and characterization under controlled conditions to rule out procedural errors .
- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or confirm connectivity .
- Cross-Validate with Computational Methods : Compare experimental IR/NMR data with density functional theory (DFT) simulations to identify anomalies .
Basic: What strategies ensure compound stability during storage?
- Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation .
- Solubility Considerations : Use DMSO or ethanol for stock solutions, and avoid aqueous buffers unless stability is confirmed .
Advanced: How to evaluate biological activity and structure-activity relationships (SAR)?
- In Vitro Assays :
- Enzyme Inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric assays .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to monitor intracellular localization .
- SAR Strategies :
Basic: How can computational methods predict physicochemical or pharmacokinetic properties?
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity .
- Molecular Dynamics (MD) : Simulate solubility or membrane permeability based on logP and polar surface area .
- ADMET Prediction Tools : Use software like SwissADME to estimate absorption, metabolism, and toxicity .
Advanced: What strategies mitigate synthetic challenges in scaling up for in vivo studies?
- Flow Chemistry : Improve reproducibility and heat management in exothermic reactions .
- Alternative Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection to simplify deprotection steps .
- Quality Control : Implement in-process monitoring (e.g., HPLC) to detect intermediates and byproducts early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
